molecular formula C8H8N2 B2910633 2-(5-Methylpyridin-2-yl)acetonitrile CAS No. 38203-08-6

2-(5-Methylpyridin-2-yl)acetonitrile

Cat. No. B2910633
CAS No.: 38203-08-6
M. Wt: 132.166
InChI Key: SFVRNNBFZQKRAQ-UHFFFAOYSA-N
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Patent
US09072313B2

Procedure details

To a solution of anhydrous acetonitrile (10.1 mL, 191.83 mmol, 3.3 eq) in dry THF (500 mL) was added dropwise n-BuLi (2.5 M in Hexane, 69.8 mL, 174.39 mmol, 3 eq) at −78° C. under N2 atmosphere. The resulting white suspension was stirred at −78° C. for 1 hr, and then a solution of 2-bromo-5-methylpyridine (10.0 g, 58.13 mmol, 1 eq) in dry THF (30 mL) was added. The reaction mixture was kept at −78° C. for 1 hr then warmed up slowly to r.t and stirred for another 1 hr. Ice/water was added and the layer was separated. The organic layer was washed with water and brine, dried over MgSO4, filtered and evaporated to give 18 g of crude 2-(5-methylpyridin-2-yl)acetonitrile. Since the product is very volatile, it was not dried under high vacuum and still contains some solvent.
Quantity
10.1 mL
Type
reactant
Reaction Step One
Quantity
69.8 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])[CH3:2].[Li]CCCC.Br[C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][N:11]=1>C1COCC1>[CH3:16][C:13]1[CH:14]=[CH:15][C:10]([CH2:2][C:1]#[N:3])=[N:11][CH:12]=1

Inputs

Step One
Name
Quantity
10.1 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
69.8 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting white suspension was stirred at −78° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture was kept at −78° C. for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
then warmed up slowly
STIRRING
Type
STIRRING
Details
stirred for another 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the layer was separated
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C=CC(=NC1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 234.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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